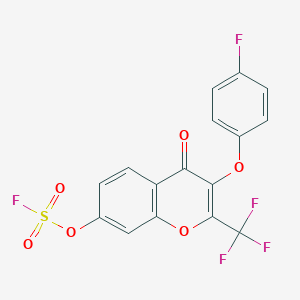

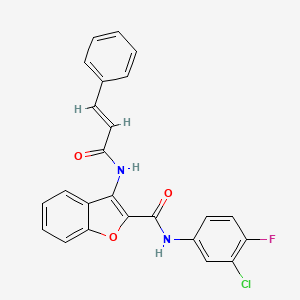

![molecular formula C11H7Cl2NO2S B2502907 2-[2-(2,4-二氯苯基)-1,3-噻唑-4-基]乙酸 CAS No. 17969-29-8](/img/structure/B2502907.png)

2-[2-(2,4-二氯苯基)-1,3-噻唑-4-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their biological activities, and modifications on the thiazole ring can lead to compounds with potential antimicrobial, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions. For instance, 1,3,4-thiadiazole derivatives can be synthesized by cyclizing carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, 2,4,5-trisubstituted thiazoles can be synthesized through a domino multicomponent reaction involving thiosemicarbazide and various aldehydes, ketones, or isatin, followed by the addition of arylglyoxal and activated methylene compounds . These methods highlight the versatility of thiazole chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can also be used to unambiguously determine the stereochemical structure of these compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, involves the transformation of an imino group into an amino group, which is a common reaction in the modification of pharmaceuticals . The reactivity of the acetic acid moiety in thiazole derivatives also plays a significant role in their chemical behavior and potential as bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. These properties are important for the compound's application in drug development and its pharmacokinetic profile. For instance, the introduction of chlorophenyl groups can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . The intermolecular hydrogen bonding observed in the crystal structures of these compounds can also affect their solubility and crystallinity .

科学研究应用

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes such as cyclooxygenase .

Mode of Action

It’s worth noting that similar compounds can inhibit the activity of cyclooxygenase, thereby preventing the conversion of arachidonic acid to prostaglandins . Prostaglandins are key factors in causing pain, fever, and inflammation .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect the arachidonic acid pathway, specifically the production of prostaglandins .

Pharmacokinetics

The compound has a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid. It’s worth noting that safety data sheets recommend avoiding contact with oxidizing agents and flammable substances during handling and storage .

属性

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-6-1-2-8(9(13)3-6)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZXHVFNMYQPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

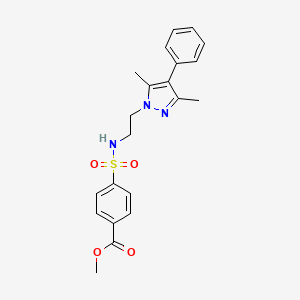

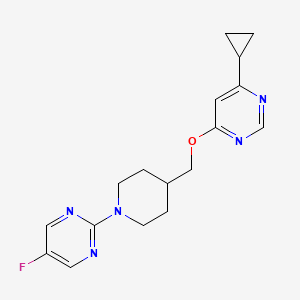

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)

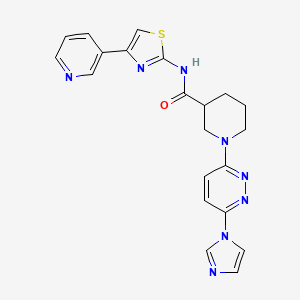

![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)

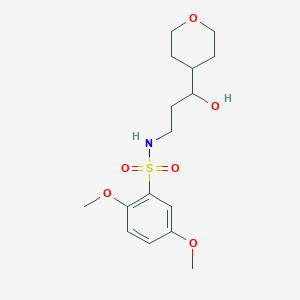

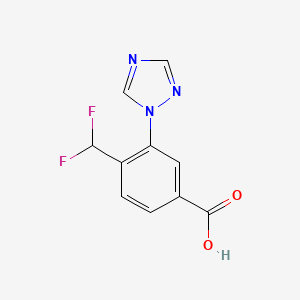

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)

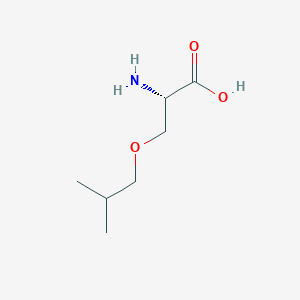

![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)

![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)